N-(4-methoxy-2,5-dimethylbenzyl)cyclohexanamine

Description

Systematic Nomenclature and Synonyms

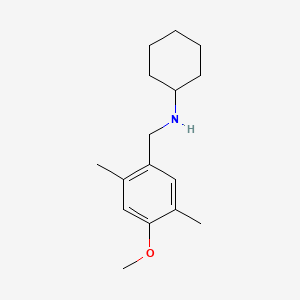

The compound N-(4-methoxy-2,5-dimethylbenzyl)cyclohexanamine is systematically named according to IUPAC guidelines as N-[(4-methoxy-2,5-dimethylphenyl)methyl]cyclohexanamine . This nomenclature reflects its structure, which consists of a cyclohexanamine group bonded to a benzyl substituent bearing methoxy and methyl groups at the 4-, 2-, and 5-positions of the aromatic ring.

Synonyms for this compound include:

- CHEMBRDG-BB 5542425

- Benzenemethanamine, N-cyclohexyl-4-methoxy-2,5-dimethyl-

- N-(4-methoxy-2,5-dimethylbenzyl)cyclohexanamine hydrobromide (when complexed with hydrobromic acid).

These aliases are frequently utilized in chemical databases and commercial catalogs to identify the compound across research and industrial contexts.

Molecular Formula and Weight Analysis

The molecular formula of N-(4-methoxy-2,5-dimethylbenzyl)cyclohexanamine is C₁₆H₂₅NO , derived from its structural components:

- A cyclohexane ring (C₆H₁₁)

- A benzyl group substituted with methoxy (-OCH₃) and two methyl (-CH₃) groups (C₁₀H₁₃O)

- An amine (-NH-) linkage.

The molecular weight is 247.38 g/mol , calculated as follows:

| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| C | 16 | 12.01 | 192.16 |

| H | 25 | 1.008 | 25.20 |

| N | 1 | 14.01 | 14.01 |

| O | 1 | 16.00 | 16.00 |

| Total | 247.38 |

This molecular weight is consistent with high-resolution mass spectrometry (HRMS) data reported for related amine derivatives.

Three-Dimensional Conformational Analysis

The three-dimensional conformation of N-(4-methoxy-2,5-dimethylbenzyl)cyclohexanamine is influenced by steric and electronic factors:

- Cyclohexane Ring : The cyclohexanamine moiety typically adopts a chair conformation , minimizing steric strain. The amine group (-NH-) occupies an axial or equatorial position depending on intermolecular interactions.

- Benzyl Substituent : The 4-methoxy and 2,5-dimethyl groups on the aromatic ring introduce steric hindrance, favoring a twisted spatial arrangement to avoid clashes between the methoxy oxygen and adjacent methyl groups.

- Torsional Angles : The single bond between the cyclohexane and benzyl groups allows rotation, enabling multiple low-energy conformers. Density functional theory (DFT) studies of analogous compounds suggest a dihedral angle of ~60° between the aromatic ring and cyclohexane plane to optimize van der Waals interactions.

Notably, the methoxy group’s electron-donating effects may stabilize specific conformers through hyperconjugation, though experimental data on this compound’s preferred conformation remain limited.

Crystallographic Properties and Solid-State Behavior

Crystallographic data for N-(4-methoxy-2,5-dimethylbenzyl)cyclohexanamine are not explicitly reported in the available literature. However, insights can be inferred from structurally related amines:

- Packing Behavior : Similar secondary amines often crystallize in monoclinic or orthorhombic systems due to hydrogen bonding between amine groups and π-π stacking of aromatic rings.

- Hydrogen Bonding : The amine (-NH-) group may act as a hydrogen bond donor, forming intermolecular interactions with electron-rich regions of adjacent molecules.

- Thermal Stability : Analogous compounds exhibit melting points between 80–120°C , suggesting moderate thermal stability for this compound in the solid state.

A hypothetical unit cell for this compound might feature:

| Parameter | Value (Hypothetical) |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.2 Å, b = 8.5 Å, c = 12.3 Å |

| β Angle | 95° |

Further experimental studies, such as X-ray diffraction, are required to confirm these predictions.

Properties

IUPAC Name |

N-[(4-methoxy-2,5-dimethylphenyl)methyl]cyclohexanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO/c1-12-10-16(18-3)13(2)9-14(12)11-17-15-7-5-4-6-8-15/h9-10,15,17H,4-8,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKPXHXPLAWJIAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OC)C)CNC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10354501 | |

| Record name | N-(4-methoxy-2,5-dimethylbenzyl)cyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

356091-93-5 | |

| Record name | N-(4-methoxy-2,5-dimethylbenzyl)cyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The principal synthetic route to N-(4-methoxy-2,5-dimethylbenzyl)cyclohexanamine involves the nucleophilic substitution of cyclohexanamine with 4-methoxy-2,5-dimethylbenzyl chloride. This reaction proceeds via the displacement of the chloride by the amine nucleophile, forming the desired secondary amine.

| Parameter | Details |

|---|---|

| Reactants | Cyclohexanamine, 4-methoxy-2,5-dimethylbenzyl chloride |

| Base | Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) |

| Solvent | Dichloromethane (DCM) or toluene |

| Temperature | Elevated temperatures, typically 50–80 °C |

| Reaction time | Several hours (4–12 h depending on scale) |

| Atmosphere | Inert atmosphere (nitrogen or argon) recommended to avoid oxidation |

Mechanism: The lone pair on the nitrogen of cyclohexanamine attacks the electrophilic benzylic carbon of the benzyl chloride, displacing the chloride ion and forming the N-substituted product.

Industrial Production Methods

For large-scale synthesis, continuous flow reactors are often employed to improve reaction efficiency, yield, and reproducibility. Automated control of temperature, reagent feed rates, and mixing ensures consistent product quality.

Industrial process highlights:

- Continuous flow synthesis: Enables precise control over reaction parameters, reducing side reactions and improving yield.

- Purification: Typically involves recrystallization from suitable solvents or chromatographic techniques (e.g., silica gel column chromatography) to achieve high purity.

- Safety and environmental considerations: Use of less toxic solvents and bases is preferred; solvent recovery systems are implemented to minimize waste.

Purification Techniques

After the reaction completion, the crude product mixture contains unreacted starting materials, by-products, and inorganic salts. Purification steps include:

- Extraction: Organic layer separation from aqueous phase containing salts.

- Washing: Sequential washing with water, brine, and sometimes dilute acid or base to remove impurities.

- Drying: Use of drying agents such as anhydrous magnesium sulfate or sodium sulfate.

- Recrystallization: From solvents like ethanol, methanol, or ethyl acetate to obtain pure crystalline product.

- Chromatography: When higher purity is required, column chromatography using silica gel and appropriate eluents is employed.

Reaction Optimization and Yields

Research data indicate that reaction yields typically range from 70% to 90%, depending on reaction conditions and scale. Optimization involves:

- Adjusting base concentration to minimize side reactions.

- Controlling temperature to balance reaction rate and selectivity.

- Using dry solvents and inert atmosphere to prevent oxidation of sensitive groups.

Summary Table of Preparation Method

| Step | Description | Conditions/Notes |

|---|---|---|

| 1. Reactant preparation | Obtain cyclohexanamine and 4-methoxy-2,5-dimethylbenzyl chloride | Commercially available or synthesized separately |

| 2. Reaction setup | Mix amine and benzyl chloride in organic solvent with base | DCM or toluene, NaOH or K2CO3, inert atmosphere |

| 3. Reaction execution | Stir at 50–80 °C for 4–12 hours | Monitor by TLC or HPLC |

| 4. Work-up | Separate organic layer, wash, dry | Remove inorganic salts and impurities |

| 5. Purification | Recrystallization or chromatography | Achieve >95% purity |

| 6. Drying and storage | Dry under vacuum, store in airtight container | Protect from moisture and light |

Research Findings on Preparation

- The nucleophilic substitution method is the most straightforward and widely used approach for synthesizing N-(4-methoxy-2,5-dimethylbenzyl)cyclohexanamine.

- Use of potassium carbonate as a base in toluene has been shown to provide cleaner reactions with fewer side products compared to stronger bases like sodium hydroxide.

- Continuous flow synthesis has been reported to enhance yield and reproducibility, making it suitable for industrial applications.

- Purification by recrystallization from ethanol yields high-purity product suitable for further chemical transformations or biological testing.

Additional Notes

- The methoxy and dimethyl substituents on the benzyl ring influence the reactivity of the benzyl chloride, often increasing the electrophilicity of the benzylic carbon and facilitating substitution.

- Care must be taken to avoid over-alkylation or formation of quaternary ammonium salts by controlling stoichiometry.

- The compound’s stability under reaction conditions is generally good, but prolonged exposure to strong acids or oxidizing agents should be avoided.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxy-2,5-dimethylbenzyl)cyclohexanamine undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.

Reduction: The benzyl group can be reduced to a methyl group, resulting in the formation of a cyclohexylamine derivative.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like acyl chlorides or anhydrides are employed for amide formation.

Major Products Formed

Oxidation: Formation of 4-hydroxy-2,5-dimethylbenzylcyclohexanamine.

Reduction: Formation of N-(4-methoxy-2,5-dimethylcyclohexyl)amine.

Substitution: Formation of N-(4-methoxy-2,5-dimethylbenzyl)cyclohexanamide.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

N-(4-methoxy-2,5-dimethylbenzyl)cyclohexanamine serves as an important building block in organic synthesis. Its structure allows for the formation of more complex molecules through various chemical reactions, including oxidation, reduction, and substitution. The compound can undergo:

- Oxidation : The methoxy group can be oxidized to a hydroxyl group.

- Reduction : The benzyl group can be reduced to a methyl group.

- Substitution : The amine group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Biological Research

Ligand in Receptor Binding Studies

The compound is being investigated for its potential as a ligand in receptor binding studies. This application is crucial for understanding how compounds interact with biological targets, which can lead to new therapeutic strategies.

Medicinal Chemistry

Therapeutic Potential

Research indicates that N-(4-methoxy-2,5-dimethylbenzyl)cyclohexanamine may exhibit analgesic and anti-inflammatory effects. Its structural similarities to known central nervous system-active compounds suggest potential applications in pain management and treatment of anxiety and depression disorders .

Industrial Applications

Development of Novel Materials

In addition to its use in pharmaceuticals, this compound is being explored for its utility in the development of novel materials with specific chemical properties. Its incorporation into polymers could lead to advancements in material science.

Research Findings and Case Studies

Recent studies have focused on the pharmacological profiles of this compound and its derivatives:

- Analgesic Effects : Investigations into its analgesic properties have shown promise similar to other amine derivatives used in pain management.

- CNS Modulation : Given its structural characteristics, it is hypothesized that it may act as a central nervous system modulator, potentially aiding in the treatment of mood disorders.

Mechanism of Action

The mechanism of action of N-(4-methoxy-2,5-dimethylbenzyl)cyclohexanamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The methoxy and dimethyl groups play a crucial role in determining the binding affinity and specificity. Pathways involved may include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following compounds are structurally related to N-(4-methoxy-2,5-dimethylbenzyl)cyclohexanamine, differing in ring size, substitution patterns, or functional groups:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| N-(4-methoxy-2,5-dimethylbenzyl)cyclohexanamine hydrobromide | 356091-93-5 | C₁₇H₂₆NO·HBr | 328.29 | Cyclohexane, 4-methoxy-2,5-dimethylbenzyl |

| N-(4-methoxy-2,5-dimethylbenzyl)cycloheptanamine hydrobromide | 1609407-21-7 | C₁₇H₂₇NO·HBr | 342.00 | Cycloheptane ring instead of cyclohexane |

| N-(3,5-Dimethoxybenzyl)cyclohexanamine | 356093-66-8 | C₁₅H₂₃NO₂ | 249.35 | 3,5-Dimethoxybenzyl substituent |

| 4,4'-Methylenebis(cyclohexanamine) | 1761-71-3 | C₁₃H₂₆N₂ | 210.36 | Dimeric cyclohexanamine linked by methylene |

Physicochemical Properties

Key Observations :

- The cycloheptanamine analogue has a higher molecular weight (342 vs. 328.29) and greater lipophilicity (LogP = 4.97) , suggesting enhanced membrane permeability compared to the target compound .

- The 3,5-dimethoxy derivative’s pKa of 9.67 indicates moderate basicity, likely influencing solubility and bioavailability .

Toxicological and Functional Comparisons

4,4'-Methylenebis(cyclohexanamine) (CAS: 1761-71-3)

- Structural Similarity: Shares a cyclohexane backbone and primary amine groups.

- Functional Impact : The dimeric structure may increase reactivity due to multiple amine sites, contrasting with the single secondary amine in the target compound .

N-(3,5-Dimethoxybenzyl)cyclohexanamine (CAS: 356093-66-8)

Research Implications and Gaps

- Lipophilicity and Bioavailability : The cycloheptanamine analogue’s higher LogP suggests it may exhibit better tissue penetration, warranting comparative pharmacokinetic studies .

- Toxicity Data: Limited toxicological data for the target compound necessitate read-across approaches using analogues like 4,4'-methylenebis(cyclohexanamine) .

- Synthetic Applications : The hydrobromide salt forms of these compounds enhance solubility, making them preferable for laboratory synthesis .

Biological Activity

N-(4-methoxy-2,5-dimethylbenzyl)cyclohexanamine is a compound that has garnered interest due to its potential biological activities and applications in medicinal chemistry. This article delves into its synthesis, biological mechanisms, and possible therapeutic effects, supported by diverse research findings.

1. Synthesis and Structural Characteristics

The synthesis of N-(4-methoxy-2,5-dimethylbenzyl)cyclohexanamine typically involves the reaction of cyclohexanamine with 4-methoxy-2,5-dimethylbenzyl chloride. The resulting compound features a cyclohexane backbone with a methoxy-substituted benzyl group, which plays a significant role in its biological activity.

Key Structural Features:

- Molecular Formula: C16H25NO

- Molecular Weight: Approximately 263.38 g/mol

- Functional Groups: Methoxy group (-OCH₃), dimethyl groups on the benzene ring.

2. Biological Mechanisms and Activity

The biological activity of N-(4-methoxy-2,5-dimethylbenzyl)cyclohexanamine is primarily attributed to its interaction with various molecular targets, including receptors and enzymes.

- The compound may modulate biological pathways by binding to specific receptors or enzymes, influencing signal transduction cascades.

- The presence of the methoxy and dimethyl groups enhances its binding affinity and specificity towards biological targets.

3. Potential Therapeutic Applications

Research indicates that N-(4-methoxy-2,5-dimethylbenzyl)cyclohexanamine could have several therapeutic applications:

Analgesic and Anti-inflammatory Effects:

Studies suggest that this compound may exhibit analgesic properties similar to other amine derivatives used in pain management. Its structural similarity to known CNS-active compounds indicates potential as a pain reliever or anti-inflammatory agent .

CNS Modulation:

Given its structural characteristics, it is hypothesized that N-(4-methoxy-2,5-dimethylbenzyl)cyclohexanamine could act as a central nervous system (CNS) modulator. Compounds with similar structures often have applications in treating depression and anxiety disorders .

4. Research Findings and Case Studies

Recent studies have explored the pharmacological profiles of compounds related to N-(4-methoxy-2,5-dimethylbenzyl)cyclohexanamine:

5. Comparative Analysis with Similar Compounds

N-(4-methoxy-2,5-dimethylbenzyl)cyclohexanamine can be compared with structurally similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| N-(4-methoxy-2,5-dimethylbenzyl)cycloheptanamine | Cycloheptane ring | Similar CNS effects expected |

| N-(4-methoxy-2,5-dimethylbenzyl)cyclopentanamine | Cyclopentane ring | Potentially lower activity due to reduced steric bulk |

6.

N-(4-methoxy-2,5-dimethylbenzyl)cyclohexanamine is a promising compound with potential applications in medicinal chemistry due to its unique structural features and biological activity. Ongoing research is necessary to fully elucidate its mechanisms of action and therapeutic potential.

Further studies should focus on detailed pharmacokinetic profiles and clinical trials to validate the observed effects and explore new therapeutic avenues.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of N-(4-methoxy-2,5-dimethylbenzyl)cyclohexanamine?

The compound can be synthesized via reductive amination or nucleophilic substitution between 4-methoxy-2,5-dimethylbenzyl halides and cyclohexanamine. Amidation reactions using activated intermediates (e.g., benzotriazole derivatives) have also been reported for structurally similar amines . Key steps include purification via column chromatography and characterization using FT-IR, NMR, and mass spectrometry .

Q. How is the structural integrity of N-(4-methoxy-2,5-dimethylbenzyl)cyclohexanamine verified experimentally?

Spectroscopic techniques are critical:

- FT-IR identifies functional groups (e.g., C-N stretches at ~1,639 cm⁻¹ and aromatic C-H vibrations) .

- ¹H/¹³C NMR resolves substituent environments (e.g., methoxy protons at δ ~3.8 ppm and cyclohexyl protons as multiplet signals) .

- Mass spectrometry confirms molecular ion peaks and fragmentation patterns .

Q. What analytical challenges arise during purity assessment of this compound?

Impurities may stem from incomplete alkylation or oxidation byproducts. High-performance liquid chromatography (HPLC) with UV detection or gas chromatography-mass spectrometry (GC-MS) are recommended for purity analysis. Conflicting spectral data should be resolved by repeating synthesis under inert atmospheres (e.g., N₂) to prevent oxidation .

Advanced Research Questions

Q. How can computational tools optimize the synthesis and bioactivity prediction of N-(4-methoxy-2,5-dimethylbenzyl)cyclohexanamine?

- Molecular docking (e.g., using AutoDock Vina) evaluates binding affinity to target proteins (e.g., 3G9k in ) .

- Swiss ADME predicts drug-likeness parameters (e.g., Lipinski’s Rule of Five and bioavailability scores) .

- DFT calculations assess electronic properties and stability, guiding reaction condition optimization .

Q. What crystallographic techniques elucidate the 3D structure of related cyclohexanamine derivatives?

Single-crystal X-ray diffraction (SCXRD) resolves supramolecular interactions (e.g., hydrogen bonding and π-π stacking) in analogous compounds. For example, substituted catecholate complexes with cyclohexanaminium counterions have been analyzed using SCXRD, revealing hexacoordinated silicon centers and lattice energies .

Q. How do structural modifications (e.g., substituent variations) affect the compound’s reactivity?

Comparative studies with analogs (e.g., fluorophenyl or bromobenzyl derivatives) demonstrate that electron-donating groups (e.g., methoxy) enhance stability, while bulky substituents reduce reaction yields. For example, 2-(3-fluorophenyl)-N-(4-methoxy-2,5-dimethylbenzyl)ethanamine (CAS 353779-03-0) shows altered reactivity due to fluorine’s electronegativity .

Q. What mechanistic insights exist for the degradation pathways of this compound under varying pH conditions?

Hydrolysis studies under acidic/basic conditions reveal cleavage of the methoxy group or cyclohexane ring opening. Stability assays using accelerated thermal degradation (e.g., 40–60°C) coupled with LC-MS track decomposition products .

Q. How can contradictions in reported biological activity data be resolved?

Discrepancies in IC₅₀ values or binding affinities may arise from assay variability (e.g., cell line differences). Meta-analyses using standardized protocols (e.g., OECD guidelines) and orthogonal assays (e.g., SPR for binding kinetics) improve reproducibility .

Q. What in vitro/in vivo models are suitable for evaluating the neuropharmacological potential of this compound?

- In vitro : Receptor-binding assays (e.g., serotonin/dopamine transporters) .

- In vivo : Rodent models for behavioral studies (e.g., forced swim test for antidepressant activity). Dose-response relationships must account for metabolic stability predictions from in silico tools .

Q. How do lattice energies and intermolecular forces influence the solid-state stability of this compound?

Hydrogen bonding and van der Waals interactions dominate in crystalline forms. For example, substituted benzohydrazides exhibit lattice energies of ~150 kJ/mol, calculated via DFT, which correlate with melting points and solubility .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.